molecular formula C15H16N4O5 B6006663 METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE

METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE

Cat. No.: B6006663
M. Wt: 332.31 g/mol
InChI Key: XTXRIXXBXBCNRQ-UHFFFAOYSA-N
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Description

METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE typically involves multiple steps. One common method starts with the nitration of a pyrazole derivative to introduce the nitro group. This is followed by the formation of an amide bond between the pyrazole and a benzoic acid derivative. The final step involves esterification to form the methyl benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE is unique due to its combination of a nitro-substituted pyrazole ring, an amide linkage, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

methyl 4-[4-(4-nitropyrazol-1-yl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-24-15(21)11-4-6-12(7-5-11)17-14(20)3-2-8-18-10-13(9-16-18)19(22)23/h4-7,9-10H,2-3,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXRIXXBXBCNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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